molecular formula C₂₅H₃₁D₅O₃ B1158291 Glycidyl Docosahexaenoate-d5

Glycidyl Docosahexaenoate-d5

カタログ番号: B1158291
分子量: 389.58
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Glycidyl Docosahexaenoate-d5 (C₂₅H₃₁D₅O₃, MW 389.58) is a deuterium-labeled monoacylglycerol featuring a docosahexaenoic acid (DHA) chain esterified to a glycidyl (epoxide-containing) group . This compound is primarily utilized in the preparation of triacylglycerols acylated with n-3 polyunsaturated fatty acids for nutritional and metabolic studies. Its deuterium labeling enables precise tracking in mass spectrometry-based assays, making it a critical tool in lipid metabolism research .

特性

分子式

C₂₅H₃₁D₅O₃

分子量

389.58

同義語

(all-Z)-4,7,10,13,16,19-Docosahexaenoic Acid Glycidyl-d5 Ester;  DHA Glycidy-d5 Ester; 

製品の起源

United States

類似化合物との比較

Deuterated Glycidyl Esters with Varying Fatty Acid Chains

Glycidyl Docosahexaenoate-d5 belongs to a family of deuterated glycidyl esters, differing in fatty acid chain length and saturation:

Compound Molecular Formula Molecular Weight Fatty Acid Chain Key Features Applications
Glycidyl Docosahexaenoate-d5 C₂₅H₃₁D₅O₃ 389.58 DHA (C22:6) High unsaturation, deuterium label Nutritional tracer, lipid synthesis
Glycidyl Eicosapentaenoate-d5 C₂₃H₂₉D₅O₃ 363.55 EPA (C20:5) Moderate unsaturation Metabolic studies, resin intermediates
Glycidyl Palmitoleate-d5 C₁₉H₂₉D₅O₃ 315.50 Palmitoleate (C16:1) Short-chain monounsaturated Polymer stabilizers, industrial use

Key Differences :

  • Chain Length and Unsaturation : DHA’s six double bonds confer distinct physicochemical properties, including lower melting points and higher oxidative instability compared to shorter-chain analogs like EPA (5 double bonds) or Palmitoleate (1 double bond) .
  • Reactivity : The epoxide group in all glycidyl esters enables nucleophilic reactions (e.g., with amines or alcohols), but DHA’s long chain may sterically hinder reactivity compared to shorter analogs .

Non-Glycidyl Deuterated DHA Derivatives

Glycidyl Docosahexaenoate-d5 differs functionally from other deuterated DHA esters:

Compound Functional Group Molecular Formula Molecular Weight Applications
Glycidyl Docosahexaenoate-d5 Epoxide C₂₅H₃₁D₅O₃ 389.58 Tracer for lipid synthesis
DHA-d5 Methyl Ester Methyl ester C₂₃H₂₉D₅O₂ 361.58 Internal standard in GC/LC-MS
DHA Ethyl Ester-d5 Ethyl ester C₂₄H₃₁D₅O₂ 361.58 Dietary supplements, pharmacokinetics

Key Differences :

  • Reactivity : The glycidyl group’s epoxide enables cross-linking in resins or polymer synthesis, unlike methyl/ethyl esters, which are metabolically stable and used as analytical standards .
  • Biological Utility : Ethyl esters are more bioavailable in nutritional applications, whereas glycidyl esters serve as synthetic intermediates .

Comparison with Industrial Glycidyl Ethers

Glycidyl Docosahexaenoate-d5 shares the epoxide functionality with industrial glycidyl ethers but diverges in applications:

Compound Structure Key Features Applications
Glycidyl Docosahexaenoate-d5 DHA-linked epoxide Lipid-soluble, deuterium label Nutrition, metabolic tracing
Allyl Glycidyl Ether (AGE) Allyl-substituted Volatile, high reactivity Epoxy resin diluent
Bisphenol A Diglycidyl Ether Aromatic backbone High cross-linking efficiency Industrial coatings

Key Differences :

  • Toxicity: Industrial glycidyl ethers like diglycidyl ether (DGE) are toxic and rarely used, while Glycidyl Docosahexaenoate-d5 is tailored for biocompatibility in nutritional research .

Unique Advantages of Glycidyl Docosahexaenoate-d5

  • Isotopic Purity: Deuterium labeling ensures minimal interference in metabolic tracing, unlike non-labeled analogs .
  • Polyunsaturation: DHA’s six double bonds enhance membrane fluidity studies, a feature absent in saturated or monounsaturated glycidyl esters .
  • Dual Functionality : Combines the reactivity of epoxides (for synthesis) with the biological relevance of DHA (for nutrition) .

Q & A

Q. What analytical methods are recommended for detecting and quantifying Glycidyl Docosahexaenoate-d5 in biological matrices?

Glycidyl Docosahexaenoate-d5, a deuterated fatty acid derivative, is typically analyzed using hyphenated techniques such as LC-MS/MS or GC-MS . For LC-MS/MS, reverse-phase C18 columns with mobile phases like methanol/water (0.1% formic acid) are effective. GC-MS analysis may require derivatization (e.g., silylation) to enhance volatility. Isotopic purity should be verified via high-resolution mass spectrometry to avoid interference from non-deuterated analogs .

Q. How should sample preparation be optimized for Glycidyl Docosahexaenoate-d5 in lipid-rich tissues?

Solid-phase extraction (SPE) using Amberlite XAD-7 or C18 cartridges is recommended for lipid removal. Pre-treatment with hexane or chloroform-methanol (2:1 v/v) can isolate non-polar fractions. Centrifugation at 15,000×g for 20 minutes improves phase separation. Recovery rates should be validated using spiked internal standards (e.g., deuterated palmitic acid) .

Q. What are the stability considerations for Glycidyl Docosahexaenoate-d5 under varying storage conditions?

Stability studies indicate that Glycidyl Docosahexaenoate-d5 degrades at temperatures >−20°C. For long-term storage, dissolve in anhydrous ethanol or acetonitrile and store in amber vials under nitrogen. Avoid repeated freeze-thaw cycles, as epoxide ring opening may occur. Monitor degradation via periodic LC-MS analysis of epoxy group integrity .

Q. How does deuterium labeling impact the chromatographic behavior of Glycidyl Docosahexaenoate-d5 compared to its non-deuterated form?

Deuterium introduces a slight retention time shift (0.1–0.3 minutes earlier in reverse-phase LC) due to reduced hydrophobicity. This requires careful column calibration to prevent co-elution with endogenous compounds. Confirm isotopic separation using high-resolution MS with a mass window ≤5 ppm .

Q. What validation parameters are critical for ensuring accuracy in Glycidyl Docosahexaenoate-d5 quantification?

Validate linearity (R² ≥0.99), precision (RSD <10%), and recovery (80–120%) across three concentration levels. Include matrix-matched calibration curves to account for ion suppression/enhancement. Cross-validate with non-deuterated standards to confirm isotopic fidelity .

Advanced Research Questions

Q. How can researchers resolve contradictions in recovery rates of Glycidyl Docosahexaenoate-d5 across different biological matrices?

Contradictions often arise from matrix-specific ion suppression or incomplete lipid extraction. Conduct post-column infusion experiments to identify suppression zones. Optimize SPE protocols using factorial design (e.g., varying solvent polarity and loading pH). Compare recovery data against literature using meta-analysis tools to isolate methodological outliers .

Q. What experimental designs are optimal for studying the metabolic fate of Glycidyl Docosahexaenoate-d5 in vivo?

Use stable isotope tracer kinetics with time-course sampling (e.g., plasma, liver, adipose tissue). Pair LC-MS/MS with radiometric detection for dual-labeled (deuterium + 14C) studies. Employ compartmental modeling to estimate turnover rates and metabolite flux. Validate pathways via knockdown models (e.g., siRNA targeting epoxide hydrolases) .

Q. How can researchers mitigate matrix effects when analyzing Glycidyl Docosahexaenoate-d5 in complex lipidomic profiles?

Implement dilute-and-shoot protocols with 1:10 sample dilution to reduce co-eluting lipids. Use differential mobility spectrometry (DMS) to separate isobaric interferences. Apply machine learning algorithms (e.g., random forest) to prioritize peaks with isotopic consistency .

Q. What strategies address cross-contamination risks in high-throughput screening of Glycidyl Docosahexaenoate-d5 derivatives?

Use dedicated LC-MS systems for deuterated compounds to avoid carryover. Include blank injections between samples and monitor system suitability with QC standards. Implement automated column washing with 90% isopropanol/10% ammonium hydroxide after each run .

Q. How can mechanistic studies differentiate between enzymatic and non-enzymatic modifications of Glycidyl Docosahexaenoate-d5?

Conduct heat-inactivation controls (incubate tissue homogenates at 95°C for 10 minutes) to abolish enzymatic activity. Compare reaction rates in presence/absence of inhibitors (e.g., EDTA for metalloenzymes). Use tandem mass spectrometry to characterize adducts (e.g., glutathione conjugates vs. hydrolysis products) .

Methodological Guidelines

  • Data Interpretation : Use Shapiro-Wilk tests to confirm normality before applying parametric statistics. For non-linear kinetics, apply Michaelis-Menten or Hill equation models .
  • Literature Integration : Cross-reference findings with databases like PubMed and Web of Science using advanced search operators (e.g., "Glycidyl Docosahexaenoate-d5" AND (metabolism OR stability)) to identify knowledge gaps .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。